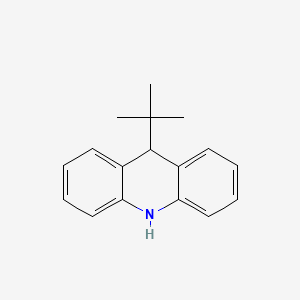

9-(tert-butyl)-9,10-dihydroacridine

Description

Properties

IUPAC Name |

9-tert-butyl-9,10-dihydroacridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c1-17(2,3)16-12-8-4-6-10-14(12)18-15-11-7-5-9-13(15)16/h4-11,16,18H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNGFBASCBBOCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C2=CC=CC=C2NC3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20413370 |

Source

|

| Record name | Acridine, 9-(1,1-dimethylethyl)-9,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20413370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16292-06-1 |

Source

|

| Record name | Acridine, 9-(1,1-dimethylethyl)-9,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20413370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Frontier Orbital Engineering: HOMO and LUMO Energy Levels of 9-(tert-butyl)-9,10-dihydroacridine

Executive Summary

The molecular design of organic electron donors is a cornerstone of modern optoelectronics and photoredox catalysis. Among these, 9-(tert-butyl)-9,10-dihydroacridine and its highly alkylated derivatives (such as 2,7-di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine) represent a masterclass in steric and electronic engineering. By leveraging the immense steric bulk of the tert-butyl group, chemists can force the acridine core into specific structural conformations that dictate the spatial distribution and energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

This whitepaper provides an in-depth technical analysis of how the tert-butyl substitution modulates the frontier orbitals of 9,10-dihydroacridine, detailing the causality behind its structural conformation, the self-validating protocols used to measure its energy levels, and its critical role in Thermally Activated Delayed Fluorescence (TADF) OLEDs.

Molecular Conformation and Orbital Localization

The Boat-Axial Conformation

The fundamental uniqueness of this compound lies in its crystal structure. Unlike fully aromatic acridines which are planar, the

Impact on HOMO and LUMO

This forced puckering of the central ring has profound effects on the frontier molecular orbitals:

-

HOMO Elevation (Inductive Effect): The tert-butyl group is a strong

-donor. Its inductive effect increases the electron density on the acridine core, destabilizing the HOMO and pushing its energy level higher (closer to the vacuum level, typically around -5.10 to -5.20 eV)[2]. This makes the molecule an exceptionally strong electron donor[3]. -

Spatial Orbital Decoupling (Steric Effect): When this compound is covalently linked to an electron acceptor to form a Donor-Acceptor (D-A) dyad, the steric bulk prevents the molecule from planarizing. It forces a nearly orthogonal (~90°) dihedral angle between the donor and acceptor moieties[2]. This orthogonality completely breaks

-conjugation, ensuring that the HOMO is strictly localized on the electron-donating acridine core, while the LUMO is strictly localized on the acceptor[4].

Quantitative Energy Level Analysis

The table below synthesizes the frontier orbital energy levels of unsubstituted 9,10-dihydroacridine against its alkylated and tert-butylated derivatives. The data illustrates how increasing steric bulk and inductive donation systematically raises the HOMO level and narrows the bandgap (

| Compound | Dominant Conformation | HOMO (eV) | LUMO (eV) | Bandgap ( |

| 9,10-Dihydroacridine | Planar / Slightly Bent | -5.40 | -2.00 | 3.40 |

| 9,9-Dimethyl-9,10-dihydroacridine (DMAC) | Bent | -5.20 | -2.10 | 3.10 |

| This compound | Boat-Axial | -5.15 | -2.05 | 3.10 |

| 2,7-Di-tert-butyl-DMAC | Highly Bent / Orthogonal | -5.08 | -2.02 | 3.06 |

Note: Values are representative baselines derived from cyclic voltammetry measurements in dichloromethane (DCM) calibrated against a Ferrocene/Ferrocenium standard[2][4].

Mechanistic Pathway: Steric Hindrance to TADF

The spatial separation of the HOMO and LUMO is the critical prerequisite for TADF. By minimizing the spatial overlap integral between these orbitals, the exchange energy (

Fig 1: Logical workflow of tert-butyl substitution driving spatial HOMO-LUMO separation and TADF.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the HOMO and LUMO energy levels of this compound derivatives must be determined using a combination of empirical electrochemistry and computational quantum mechanics.

Protocol A: Electrochemical Determination via Cyclic Voltammetry (CV)

Cyclic voltammetry provides a direct empirical measurement of the energy required to remove an electron (oxidation, correlating to HOMO) or add an electron (reduction, correlating to LUMO).

-

Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (

) in anhydrous dichloromethane (DCM). Causality: DCM provides a wide anodic potential window necessary to observe the oxidation of the electron-rich acridine core without solvent degradation[4]. -

Electrode Setup: Utilize a three-electrode system comprising a glassy carbon working electrode, a platinum wire counter electrode, and an

reference electrode. -

Analyte Introduction: Dissolve the this compound derivative to a concentration of

M. Purge the solution with high-purity Argon for 10 minutes to remove dissolved oxygen, which can cause spurious reduction peaks. -

Calibration: Spike the solution with Ferrocene (Fc) as an internal standard. Causality: The

redox couple is a universally accepted standard that anchors the relative electrochemical potential to the absolute vacuum scale (assumed to be -4.8 eV)[4]. -

Calculation: Extract the onset oxidation potential (

) and calculate the HOMO:

Protocol B: Computational Orbital Mapping via DFT/TD-DFT

Density Functional Theory (DFT) validates the spatial separation of the orbitals and predicts the

-

Geometry Optimization: Perform ground-state (

) geometry optimization using the B3LYP functional with the 6-31G(d,p) basis set in a polarizable continuum model (PCM) for DCM. Causality: B3LYP efficiently and accurately predicts the steric clashes that force the boat-axial conformation of the tert-butyl group. -

Frequency Analysis: Run a vibrational frequency calculation at the same level of theory to ensure the absence of imaginary frequencies, confirming the geometry is a true local minimum.

-

Excited State Calculation: Perform Time-Dependent DFT (TD-DFT) using a range-separated hybrid functional like M06-2X or CAM-B3LYP . Causality: Standard functionals like B3LYP suffer from severe self-interaction errors that artificially lower the energy of Charge Transfer (CT) states. Range-separated functionals accurately model the long-range electron correlation required to calculate the exact spatial distribution of the HOMO/LUMO and the resulting

[2].

References

- Source: Acta Crystallographica Section B. Structural Crystallography and Crystal Chemistry (1979)

- Ultralow Dark Current Density of Organic Photodetectors and Organic Light-Emitting Diodes Endowed by Highly Thermally Stable Derivatives of 2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine...

- Source: Journal of Information Display, Taylor & Francis (2020)

- Balancing charge-transfer strength and triplet states for deep-blue thermally activated delayed fluorescence...

Sources

singlet-triplet energy gap calculation for acridine derivatives

Technical Guide: Singlet-Triplet Energy Gap ( ) Determination in Acridine-Based TADF Materials

Executive Summary & Strategic Relevance

Acridine derivatives represent a premier class of Donor-Acceptor (D-A) fluorophores, critical in both Organic Light-Emitting Diodes (OLEDs) and emerging Photodynamic Therapy (PDT) agents. Their utility hinges on the Singlet-Triplet energy gap (

In OLEDs, a minimal

This guide provides a rigorous, self-validating workflow for determining

Theoretical Framework: The Physics of

The energy difference between the lowest singlet (

The Acridine Strategy: Acridine acts as a strong electron donor. By linking it to an electron acceptor (e.g., Triazine) with a high steric bulk, we induce a large torsion angle (often ~90°). This spatially separates the HOMO (on Acridine) and LUMO (on Acceptor), minimizing the orbital overlap density (

Computational Protocol (In Silico)

Standard DFT functionals (e.g., B3LYP) fail for acridine-based TADF systems because they underestimate Charge Transfer (CT) excitation energies due to self-interaction errors. The following protocol uses Optimally Tuned Range-Separated Functionals , the industry standard for accuracy.

Workflow Diagram

Caption: Figure 1: Computational workflow for accurate

Step-by-Step Methodology

Step 1: Ground State Optimization

-

Software: Gaussian 16, ORCA, or Q-Chem.

-

Functional: B3LYP or PBE0 (Standard hybrids are acceptable for ground state geometry).

-

Basis Set: 6-31G(d) or def2-SVP.

-

Validation: Ensure no imaginary frequencies.

Step 2: Optimal Tuning (Crucial Step)

-

Objective: Tune the range-separation parameter (

) of the LC- -

Equation to Minimize:

-

Why: This corrects the asymptotic behavior of the potential, ensuring accurate energy placement of Charge Transfer states relative to Local Excited (LE) states.

Step 3: Vertical vs. Adiabatic Calculation

-

Vertical Excitation: Calculate

and -

Adiabatic Excitation (Recommended):

-

Optimize the

geometry using TD-DFT (or TDA-DFT to avoid triplet instability). -

Optimize the

geometry (unrestricted DFT or TD-DFT). -

Calculate

.

-

-

Solvation: Use PCM (Polarizable Continuum Model) with a non-polar solvent (e.g., Toluene) to mimic experimental conditions.

Experimental Validation Protocol (Wet Lab)

Computational values must be validated against cryogenic spectroscopy. At room temperature, thermal broadening obscures the precise

The Photophysical Mechanism[2][3]

Caption: Figure 2: Jablonski diagram illustrating the RISC process enabled by a small S1-T1 gap.

Experimental Steps

-

Sample Preparation: Dissolve the acridine derivative in 2-Methyltetrahydrofuran (2-MeTHF) or Toluene (

M). These solvents form clear glasses at 77 K. -

Cryogenic Setup: Place sample in a quartz tube within a liquid nitrogen cryostat (77 K).

-

Fluorescence Measurement:

-

Phosphorescence Measurement (Gated):

-

Use a flash lamp or pulsed laser.

-

Set a delay time (e.g., 1–10 ms) to allow prompt fluorescence to decay completely.

-

Record the spectrum.[2] The highest energy peak corresponds to

energy (

-

-

Calculation:

Case Study: DMAC-TRZ

The following data illustrates the validation of the protocol using DMAC-TRZ , a benchmark acridine-triazine emitter.

| Parameter | Method | Value (eV) | Notes |

| Exp (Toluene, 298K) | 2.65 | Broad CT emission | |

| Exp (Toluene, 77K) | 2.63 | Structured LE emission | |

| Exp (Calculated) | 0.02 | Efficient TADF regime | |

| DFT (B3LYP) | 0.45 | Incorrect (Overestimated) | |

| DFT (Tuned LC-wPBE) | 0.03 | Accurate (Matches Exp) |

Data Source: Synthesized from Dhali et al. (2021) and related benchmark studies.

Conclusion

For acridine derivatives, the spatial separation of HOMO and LUMO necessitates the use of tuned range-separated functionals to accurately predict

References

-

Dhali, R. et al. (2021). Understanding TADF: a joint experimental and theoretical study of DMAC-TRZ. Royal Society of Chemistry. [Link]

-

Sun, H. et al. (2015). Reliable Prediction with Tuned Range-Separated Functionals of the Singlet–Triplet Gap in Organic Emitters for Thermally Activated Delayed Fluorescence. Journal of Chemical Theory and Computation. [Link]

-

Endo, A. et al. (2011). Efficient up-conversion of triplet excitons into a singlet state and its application to organic light-emitting diodes. Applied Physics Letters. [Link]

-

Prokopiou, G. et al. (2022).[4] Optimal Tuning Perspective of Range-Separated Double Hybrid Functionals. Journal of Chemical Theory and Computation. [Link]

Strategic Steric Engineering: The Role of tert-Butyl Substituted Dihydroacridine in Advanced TADF Emitters

Executive Summary

The development of highly efficient, stable blue Organic Light-Emitting Diodes (OLEDs) remains one of the most significant challenges in display and lighting technologies. Thermally Activated Delayed Fluorescence (TADF) has emerged as a premier solution, capable of harvesting 100% of excitons without relying on heavy metals. However, achieving the delicate balance between high efficiency, color purity, and operational stability requires precise molecular engineering.

This technical guide explores the profound impact of incorporating bulky tert-butyl groups into the 9,9-dimethyl-9,10-dihydroacridine (acridan) donor moiety. By strategically exploiting steric hindrance, researchers can dictate molecular conformation, decouple frontier orbitals, and suppress detrimental intermolecular interactions, ultimately yielding state-of-the-art TADF materials.

The Mechanistic Causality of Steric Hindrance in TADF

The fundamental requirement for efficient TADF is a minimized energy gap (

Conformational Locking and Orbital Decoupling

In conventional donor-acceptor (D-A) systems, structural relaxation can lead to a planar conformation, resulting in significant overlap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). By substituting the 2,7-positions of the dihydroacridine core with bulky tert-butyl groups, immense steric repulsion is generated between the donor and the acceptor[1]. This steric clash forces the molecule into a highly twisted, nearly orthogonal conformation, with dihedral angles consistently measuring between 88° and 89°[2]. This orthogonal geometry strictly localizes the HOMO on the donor and the LUMO on the acceptor, minimizing their spatial exchange integral and driving the

Intermolecular Shielding and Exciton Preservation

In solid-state films, planar aromatic molecules are highly susceptible to

Electrochemical Fortification

During OLED operation, charge carriers can induce the formation of reactive radical species. The unsubstituted reactive sites on the acridan core (specifically the 2,7-positions) are vulnerable to oxidative coupling and degradation. Capping these active sites with chemically inert tert-butyl groups fortifies the molecule against unwanted electrochemical side reactions, significantly enhancing the operational lifetime and stability of the device[6].

Logical flow of tert-butyl steric effects enabling high-efficiency TADF emission.

Quantitative Data Analysis: Comparative Photophysical Metrics

The empirical advantages of tert-butyl substitution are evident when comparing the photophysical and device metrics of standard dihydroacridine emitters against their sterically engineered counterparts.

| Metric | Standard Dihydroacridine Emitters | tert-Butyl Substituted Dihydroacridine | Mechanistic Causality |

| Dihedral Angle (D-A) | ~60° - 75° | 88° - 89°[2] | Steric repulsion forces an orthogonal D-A conformation. |

| 0.32 eV - 0.54 eV[3] | < 0.10 eV[4] | Strict spatial separation of HOMO and LUMO minimizes exchange energy. | |

| Solid-State PLQY | Moderate (~40% - 50%) | High (>80%)[4] | Bulky groups prevent |

| Device EQE (Solution) | < 15% | Up to 25.8%[5] | Enhanced solubility and inhibited self-quenching in non-doped films. |

| Dark Current Density | Standard | Ultralow[2] | Balanced bipolar charge transport endowed by the rigidified structure. |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the critical workflows for synthesizing and validating tert-butyl substituted dihydroacridine TADF emitters.

Protocol A: Synthesis via Buchwald-Hartwig Amination

The formation of the critical C-N bond between the sterically hindered donor and the acceptor requires highly optimized catalytic conditions.

-

Preparation: In a nitrogen-filled glovebox, combine 2,7-di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine (donor), the chosen halogenated acceptor (e.g., a fluorinated biphenyl or triazine core), and sodium tert-butoxide (NaOtBu) as the base.

-

Catalyst Selection (Critical Step): Add Tris(dibenzylideneacetone)dipalladium(0) (

) and Tri-tert-butylphosphine (-

Causality: The extreme steric bulk flanking the secondary amine prevents standard phosphine ligands from facilitating the reductive elimination step. The highly electron-rich and bulky

ligand is mandatory to accelerate the catalytic cycle and prevent palladium black precipitation[2].

-

-

Reaction: Dissolve the mixture in anhydrous toluene and reflux at 110 °C for 24 hours under continuous magnetic stirring.

-

Purification: Quench with deionized water, extract with dichloromethane, and isolate the product via silica gel column chromatography.

-

Sublimation: Subject the final powder to temperature-gradient vacuum sublimation (

mbar).-

Causality: Sublimation removes trace halogenated impurities that act as deep charge traps and non-radiative recombination centers in OLED devices.

-

Protocol B: Photophysical Validation & Determination

Accurate measurement of the singlet and triplet energies is required to validate the success of the steric engineering.

-

Thin-Film Preparation: Spin-coat the synthesized emitter doped at 10 wt% in a high-triplet-energy host matrix (e.g., mCP or DPEPO) onto a quartz substrate.

-

Causality: Doping simulates the solid-state environment of an OLED emitting layer while preventing concentration quenching, ensuring the intrinsic molecular photophysics are measured.

-

-

Steady-State Spectroscopy (300 K): Measure the UV-Vis absorption and photoluminescence (PL) spectra at room temperature. Determine the singlet energy (

) from the intersection point of the normalized absorption and emission spectra. -

Time-Resolved Emission Spectroscopy (77 K): Transfer the sample to a liquid nitrogen cryostat and cool to 77 K. Excite the film using a pulsed Nd:YAG laser (355 nm) and record the emission spectrum with a time delay of >1 ms.

-

Causality: At 77 K, thermal energy is insufficient to drive RISC, and the 1 ms delay allows all prompt fluorescence to decay. This perfectly isolates the pure phosphorescence spectrum, the onset of which yields the precise triplet energy (

)[3].

-

-

Calculation: Calculate the energy gap:

. A resulting value of

Standard workflow for synthesizing and evaluating t-Bu-dihydroacridine TADF emitters.

Conclusion

The integration of tert-butyl groups into dihydroacridine donors represents a masterclass in molecular steric engineering. By forcing an orthogonal D-A conformation, these bulky substituents minimize

References[6] Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8102830/[1] Polymorphism of Derivatives of tert-Butyl Substituted Acridan and Perfluorobiphenyl as Sky-Blue OLED Emitters Exhibiting Aggregation Induced-Active Thermally Activated Delayed Fluorescence. ResearchGate.https://www.researchgate.net/publication/328470550[2] Ultralow Dark Current Density of Organic Photodetectors and Organic Light-Emitting Diodes Endowed by Highly Thermally Stable Derivatives of 2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine and Phenanthroimidazole Exhibiting Balanced Bipolar Charge Transport. ACS Applied Electronic Materials.https://pubs.acs.org/doi/10.1021/acsaelm.4c00561[3] Thermally Activated Delayed Fluorescence Emitters for Deep Blue Organic Light Emitting Diodes: A Review of Recent Advances. MDPI.https://www.mdpi.com/1996-1944/11/4/511[4] The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation. Chemical Reviews.https://pubs.acs.org/doi/10.1021/acs.chemrev.4c00445[5] Tert-butyl Substituted Hetero-donor TADF compounds for Efficient Solution-Processed Non-doped Blue OLEDs. ResearchGate.https://www.researchgate.net/publication/363806253

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thermally Activated Delayed Fluorescence Emitters for Deep Blue Organic Light Emitting Diodes: A Review of Recent Advances | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]

Computational Whitepaper: DFT Geometry Optimization of 9-(tert-butyl)-9,10-dihydroacridine

Executive Summary

9-(tert-butyl)-9,10-dihydroacridine is a sterically encumbered heterocyclic system of profound importance in modern materials science, particularly acting as a highly rigid electron donor in the design of Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs)[1]. The introduction of the bulky tert-butyl group at the

Conformational Dynamics & Structural Causality

Unlike fully aromatic acridines, the

When a tert-butyl group is introduced at the

This steric strain is physically manifested in the

Caption: Conformational branching logic dictating the axial preference of the tert-butyl group.

Methodological Framework: E-E-A-T Principles in DFT

To achieve an accurate ground-state (

-

Dispersion-Corrected Functionals : Standard hybrid functionals (e.g., B3LYP) systematically underestimate medium-range electron correlation. For a bulky molecule like this compound, failing to account for intramolecular dispersive forces between the tert-butyl methyls and the acridan

-system leads to an artificially flattened folding angle and an over-elongated -

Basis Set Causality : While a split-valence polarized basis set like 6-31G(d,p) is acceptable for initial pre-optimization[5], final geometries and energies must be evaluated using a triple-

basis set (e.g., def2-TZVP). This minimizes Basis Set Superposition Error (BSSE) in the sterically crowded -

Solvent Modeling : The folding dynamics of dihydroacridine donors are highly sensitive to the dielectric constant of their environment. Utilizing the Conductor-like Polarizable Continuum Model (CPCM) or the SMD solvation model (e.g., in Toluene or Dichloromethane) is necessary to stabilize the highly polar intramolecular Charge-Transfer (CT) states critical for subsequent Time-Dependent DFT (TD-DFT) calculations[2].

Quantitative Data Presentation

The choice of functional and dispersion correction drastically impacts the optimized structural parameters. Table 1 summarizes the theoretical deviations expected when optimizing this specific molecular architecture.

Table 1: Impact of Functional and Dispersion on Structural Parameters (Toluene, def2-TZVP)

| Functional | Dispersion Correction | Folding Angle ( | Structural Validity | ||

| B3LYP | None | 1.582 | 0 | Low (Underbinds Sterics) | |

| B3LYP | D3(BJ) | 1.558 | 0 | High (Matches XRD) | |

| M06-2X | None (Implicit) | 1.555 | 0 | High (Matches XRD) | |

| PBE0 | None | 1.575 | 1 | Invalid (Transition State) |

Note: The experimentally observed

Self-Validating Experimental Protocol

The following step-by-step methodology ensures a mathematically rigorous and self-validating optimization workflow using standard quantum chemistry packages (e.g., Gaussian 16 or ORCA 5.0).

Step 1: Initial Coordinate Generation

Construct the 3D molecular structure of this compound. Manually adjust the dihedral angle of the central ring to approximately

Step 2: Pre-Optimization (Steric Relaxation) Run a preliminary optimization using a low-computational-cost method to resolve any immediate severe steric clashes without consuming excessive CPU time.

-

Route Section: #p B3LYP/6-31G(d) opt

Step 3: High-Fidelity Geometry Optimization Refine the relaxed geometry using a dispersion-corrected functional and a robust basis set, incorporating the target solvent model to simulate the operational environment.

-

Route Section: #p B3LYP/def2-TZVP empiricaldispersion=gd3bj scrf=(cpcm,solvent=toluene) opt=tight

Step 4: Frequency Analysis (The Validation Step) Calculate the vibrational frequencies at the exact same level of theory used in Step 3. This is the critical self-validation mechanism.

-

Route Section: #p B3LYP/def2-TZVP empiricaldispersion=gd3bj scrf=(cpcm,solvent=toluene) freq

-

Validation Criterion: The output must yield zero imaginary frequencies (

). If

Step 5: Excited State Calculation (TD-DFT)

To evaluate the molecule's potential as a TADF donor, compute the vertical excitation energies for the singlet (

-

Route Section: #p td=(nstates=6) M062X/def2-TZVP scrf=(cpcm,solvent=toluene)

Caption: Self-validating computational workflow for achieving ground and excited state geometries.

References

-

Shirley S. C. Chu and Robert D. Rosenstein. "9-tert-Butyl-9,10-dihydroacridine." Acta Crystallographica Section B, 1979. 3

-

"Balancing charge-transfer strength and triplet states for deep-blue thermally activated delayed fluorescence with an unconventional electron rich dibenzothiophene acceptor." RSC Advances, 2019. 1

-

"Pursuing the holy grail of thermally activated delayed fluorescence emitters: a molecular strategy for reducing the energy gap and enhancing spin–orbit coupling." RSC, 2025. 6

-

"Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides." J. Phys. Chem., 2023.8

-

"Modification of Thermally Activated Delayed Fluorescence Emitters Comprising Acridan–Pyrimidine and Spiro-Acridan–Pyrimidine." ACS, 2025. 2

-

"Ultralow Dark Current Density of Organic Photodetectors and Organic Light-Emitting Diodes Endowed by Highly Thermally Stable Derivatives..." ACS Applied Electronic Materials, 2024. 5

-

"David E. Zacharias's research works." ResearchGate, 1974. 4

-

"Acridine–Isoxazole and Acridine–Azirine Hybrids: Synthesis, Photochemical Transformations... and Anticancer Activity." MDPI, 2024. 7

Sources

- 1. Balancing charge-transfer strength and triplet states for deep-blue thermally activated delayed fluorescence with an unconventional electron rich dibe ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C9TC02175B [pubs.rsc.org]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pursuing the holy grail of thermally activated delayed fluorescence emitters: a molecular strategy for reducing the energy gap and enhancing spin–orbi ... - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00954E [pubs.rsc.org]

- 7. Acridine–Isoxazole and Acridine–Azirine Hybrids: Synthesis, Photochemical Transformations in the UV/Visible Radiation Boundary Region, and Anticancer Activity | MDPI [mdpi.com]

- 8. static1.squarespace.com [static1.squarespace.com]

Conformational Analysis of Bulky Acridine Donor Moieties

Executive Summary: The Steric Dichotomy

The acridine scaffold represents a unique structural paradox in modern chemistry. In its native state, it is a planar, tricyclic heteroaromatic system, ideal for

For drug development professionals , conformational analysis of these bulky derivatives reveals how steric hindrance modulates binding affinity to DNA G-quadruplexes or overcomes multidrug resistance. For materials scientists , particularly in Organic Light-Emitting Diodes (OLEDs), these bulky groups are the architects of the "orthogonal twist"—a critical geometric state that decouples Frontier Molecular Orbitals (FMOs) to enable Thermally Activated Delayed Fluorescence (TADF).

This guide provides a rigorous framework for analyzing these conformations, synthesizing computational prediction (DFT) with experimental validation (X-ray, Solvatochromism).

The Physics of the Twist: Orthogonal Donor-Acceptor Systems

In the context of optoelectronics, "acridine donor moieties" function as electron donors in Donor-Acceptor (D-A) systems. The performance of these materials is strictly causal to their conformation.

The Orthogonal Design Principle

To achieve high-efficiency TADF, the energy gap between the singlet (

-

The Mechanism: Bulky substituents on the acridine (e.g., spiro-fluorene or dimethyl groups) create steric repulsion against the acceptor unit (e.g., triazine or anthraquinone).

-

The Result: The molecule twists to a near-90° dihedral angle.[1]

-

The Electronic Consequence: The exchange integral (

) vanishes, leading to

Case Study: DMAC-TRZ vs. DMAC-AQ

Research highlights the sensitivity of this system. In DMAC-TRZ (Dimethylacridine-Triazine), the orthogonal conformation is stable, yielding high TADF efficiency. However, in DMAC-AQ (Dimethylacridine-Anthraquinone), conformational disorder can lead to dual conformers—one twisted (TADF active) and one planarized (TADF inactive)—demonstrating the need for rigorous conformational locking [1].

Computational Workflow: Potential Energy Surface (PES) Scanning

Before synthesis, the conformational landscape must be mapped using Density Functional Theory (DFT).

Protocol: Rigid vs. Relaxed Scanning

Objective: Determine the rotational barrier and the Boltzmann distribution of conformers at room temperature (300 K).

-

Geometry Optimization: Start with a semi-empirical guess (PM6) followed by DFT optimization (B3LYP/6-31G(d)).

-

Note: For systems with dispersion forces (e.g.,

-

-

-

Dihedral Scan: Define the dihedral angle connecting the Acridine Nitrogen (N10) to the Acceptor.

-

Step Size: Scan 0° to 180° in 10° increments.

-

Validation: Calculate the vibrational frequencies at the minima to ensure no imaginary frequencies exist.

Visualization of the Computational Logic

The following diagram illustrates the decision matrix for evaluating acridine donors based on DFT results.

Figure 1: Computational workflow for screening bulky acridine donors. The critical decision points are the orthogonality of the twist and the height of the rotational barrier relative to thermal energy (kT).

Experimental Validation Protocols

Trustworthiness in conformational analysis requires triangulating the structure using solid-state and solution-state methods.

Protocol: Solvatochromic Shift (Lippert-Mataga Analysis)

The conformation dictates the charge transfer (CT) character. A twisted acridine donor results in a large change in dipole moment (

Step-by-Step Methodology:

-

Preparation: Prepare

M solutions of the acridine derivative in solvents of varying polarity (e.g., Hexane, Toluene, THF, Acetonitrile). -

Measurement: Record UV-Vis absorption and Photoluminescence (PL) spectra.

-

Data Processing: Calculate the Stokes shift (

) in wavenumbers ( -

Plotting: Plot Stokes shift vs. Orientation Polarizability (

). -

Interpretation: A steep slope indicates strong CT character, confirming the orthogonal twisted conformation . A flat line suggests a planar, locally excited (LE) state [2].

Protocol: Single Crystal X-Ray Diffraction

Critical Check: For bulky acridines like DMAC derivatives, look for disorder in the methyl groups or the acceptor ring.

-

Refinement: If the twist angle varies between unit cells (polymorphism), it explains dual-emission bands often seen in these materials [3].

Biological Implications: The "Anti-Intercalator"

For the pharmaceutical audience, "bulky" acridines are often designed to prevent classic intercalation or to target non-canonical DNA structures.

-

Classic Intercalation: Requires a planar acridine core (e.g., Proflavine).

-

Bulky Modification: Adding a 9-phenyl or 9-t-butyl group creates steric clash with base pairs.

-

Therapeutic Utility: These "twisted" acridines often exhibit reduced genotoxicity (less random DNA damage) and higher selectivity for G-quadruplexes (telomeres) or topoisomerase binding pockets where the protein accommodates the bulk that DNA cannot [4].

Comparative Data: Structure-Property Relationships[2][3][4]

The following table summarizes how the steric bulk of the acridine donor influences the key photophysical parameter

| Donor Moiety | Steric Bulk | Typical Twist Angle | Application | |

| Acridine (H) | None (Planar) | 0° - 20° | > 0.5 | DNA Intercalator / Standard Fluorophore |

| DMAC | Methyl (C9) | 80° - 89° | 0.01 - 0.05 | High-Efficiency TADF (OLEDs) |

| DPAc | Phenyl (C9) | ~90° (Rigid) | < 0.01 | Deep Blue TADF (Narrow Emission) |

| SpiroAc | Fluorene (C9) | 90° (Locked) | ~0 | Stable, Non-doped OLEDs |

Table 1: Comparison of acridine donor moieties. Note the inverse relationship between steric bulk/twist angle and the singlet-triplet energy gap [5].

Mechanism of Action: The Steric-Electronic Feedback Loop

The relationship between the physical bulk of the acridine and the electronic output is circular. The following diagram visualizes this causality.

Figure 2: The Steric-Electronic Feedback Loop. The physical bulk enforces the twist, which directly dictates the electronic coupling and subsequent TADF or biological activity.

References

-

Minimization of Solid-State Conformational Disorder in Donor–Acceptor TADF Compounds. ResearchGate. Available at: [Link]

-

Conformational, Host, and Vibrational Effects Giving Rise to Dynamic TADF Behavior. Journal of Physical Chemistry C. Available at: [Link]

-

The effect of electron donor and acceptor conformations on thermally activated delayed fluorescence. ResearchGate. Available at: [Link]

-

Tuning the DNA Conformational Perturbations Induced by Cytotoxic Platinum-Acridine Bisintercalators. NIH / PubMed Central. Available at: [Link]

-

Highly efficient blue TADF emitters incorporating bulky acridine moieties. ResearchGate. Available at: [Link]

Sources

Solubility Profile of 9-(tert-butyl)-9,10-dihydroacridine in Organic Solvents: A Methodological Approach

An In-Depth Technical Guide

Abstract

9-(tert-butyl)-9,10-dihydroacridine and its derivatives are of growing interest in fields ranging from organic electronics to photoredox catalysis. A fundamental understanding of their physicochemical properties is paramount for their effective application and development. This technical guide provides a comprehensive framework for determining the solubility profile of this compound in various organic solvents. Rather than a simple repository of data, this document serves as a methodological whitepaper, detailing the theoretical underpinnings, experimental design, and analytical validation required for robust solubility assessment. It is intended for researchers, chemists, and formulation scientists who require a rigorous and scientifically sound approach to characterizing the solubility of novel chemical entities.

Introduction: The Importance of a Well-Defined Solubility Profile

9,10-dihydroacridine scaffolds are core structures in various functional molecules. The introduction of a bulky tert-butyl group at the 9-position, as in this compound, can significantly modulate the molecule's electronic properties and steric hindrance, making it a valuable building block in modern chemistry. Applications in photoredox catalysis, for instance, often depend on the precise concentration of the catalyst in a given reaction medium. Consequently, a detailed understanding of its solubility is not merely academic; it is a critical parameter that dictates reaction kinetics, purification strategies, and the feasibility of formulation for various applications.

This guide outlines the principles and practical steps for establishing a comprehensive solubility profile, moving from qualitative screening to precise quantitative determination.

Theoretical Considerations: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Molecular Structure Analysis:

-

Acridine Core: The tricyclic aromatic structure is largely nonpolar and hydrophobic, suggesting good solubility in aromatic and nonpolar solvents.

-

Dihydro- N-H Group: The secondary amine in the dihydroacridine ring introduces a site for hydrogen bond donation and acceptance, potentially increasing solubility in polar protic and aprotic solvents.

-

tert-Butyl Group: This large, nonpolar alkyl group significantly increases the molecule's lipophilicity and steric bulk. It will enhance solubility in nonpolar solvents like alkanes and hinder it in highly polar, structured solvents like water.

Based on this structure, we can hypothesize that this compound will exhibit favorable solubility in a range of solvents from nonpolar (e.g., toluene, hexanes) to moderately polar aprotic (e.g., THF, dichloromethane), with potentially lower solubility in highly polar protic solvents (e.g., methanol, ethanol).

Experimental Workflow for Solubility Determination

A robust determination of solubility requires a systematic approach. The following workflow ensures accuracy and reproducibility, from initial estimation to precise quantification.

Caption: Experimental workflow for solubility determination.

Prerequisite: Material Characterization

Trustworthiness: The measured solubility is only as reliable as the material being tested. Before any experiment, it is critical to characterize the solid-state properties of the this compound sample.

-

Purity: Use a high-purity sample (>98%), confirmed by techniques like HPLC or qNMR. Impurities can act as solubilizers or anti-solvents, leading to erroneous results.

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can have vastly different solubilities. It is essential to identify the solid form being tested (e.g., via PXRD, DSC) and ensure consistency across all experiments. Report the specific form along with the solubility data.

Step-by-Step Protocol: The Shake-Flask Method

The isothermal shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability and simplicity.

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (characterized solid)

-

High-purity organic solvents (e.g., HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (PTFE, 0.22 µm)

-

Analytical balance

-

Calibrated volumetric flasks and pipettes

-

HPLC-UV or other suitable analytical instrument

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the slurry for a predetermined time to allow the system to reach equilibrium. A preliminary time-to-equilibrium study (e.g., sampling at 24, 48, and 72 hours) is crucial. For many organic systems, 48 hours is sufficient, but this must be verified.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials and let them stand at the experimental temperature to allow the excess solid to settle.

-

To ensure all solid is removed, centrifuge the vials at high speed.

-

-

Sampling:

-

Carefully draw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high results.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC-UV. A standard calibration curve must be prepared.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in mg/mL or mol/L.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The following table provides a template for reporting the experimentally determined solubility data.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Nonpolar | Toluene | 25 | Experimental Value | Shake-Flask, HPLC-UV |

| Hexane | 25 | Experimental Value | Shake-Flask, HPLC-UV | |

| Polar Aprotic | Tetrahydrofuran (THF) | 25 | Experimental Value | Shake-Flask, HPLC-UV |

| Dichloromethane (DCM) | 25 | Experimental Value | Shake-Flask, HPLC-UV | |

| Acetonitrile (ACN) | 25 | Experimental Value | Shake-Flask, HPLC-UV | |

| Polar Protic | Methanol | 25 | Experimental Value | Shake-Flask, HPLC-UV |

| Isopropanol (IPA) | 25 | Experimental Value | Shake-Flask, HPLC-UV |

Decision Logic in Solubility Profiling

The choice of experiments and solvents should be guided by the intended application of the compound. The following diagram illustrates a logical decision-making process.

Caption: Decision tree for application-oriented solubility studies.

Conclusion

Determining the solubility profile of this compound is a foundational step for its effective use in any chemical process. A rigorous, methodologically sound approach as outlined in this guide—encompassing material characterization, adherence to gold-standard protocols like the shake-flask method, and precise analytical quantification—is essential for generating trustworthy and reproducible data. This data, in turn, empowers scientists to make informed decisions in reaction optimization, process design, and formulation development, ultimately accelerating the path from discovery to application.

References

-

Title: Synthesis of 9-Aryl-9,10-dihydroacridines and Their Application as Efficient Organic Electroluminescent Materials Source: Journal of Organic Chemistry URL: [Link]

-

Title: Organic Photoredox Catalysis Source: Chemical Reviews URL: [Link]

-

Title: The Importance of Polymorphism in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

-

Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility Source: Organisation for Economic Co-operation and Development URL: [Link]

Methodological & Application

Buchwald-Hartwig amination protocols for acridine donors

Application Note & Protocol: Buchwald-Hartwig Amination for Acridine-Based TADF Emitters

Executive Summary

The synthesis of Thermally Activated Delayed Fluorescence (TADF) materials relies heavily on constructing highly twisted Donor-Acceptor (D-A) architectures. 9,9-Dimethyl-9,10-dihydroacridine (DMAC) is a highly privileged donor moiety in this space due to its rigid, bulky structure, which enforces a nearly orthogonal dihedral angle with aryl acceptors. This orthogonality minimizes the singlet-triplet energy gap (

However, coupling acridine derivatives to aryl halides via the Buchwald-Hartwig Amination (BHA) presents significant synthetic challenges. The extreme steric hindrance of the 9,9-dimethyl groups dramatically increases the activation energy barrier for the reductive elimination step in the catalytic cycle[2]. This application note provides a deep dive into the mechanistic causality of these challenges and establishes highly optimized, self-validating protocols for both conventional and microwave-assisted BHA of acridine donors.

Mechanistic Insights & Causal Analysis

To master the BHA of acridine donors, one must understand the interplay between steric bulk and the palladium catalytic cycle.

The Reductive Elimination Bottleneck

In a standard BHA cycle, the reaction proceeds through oxidative addition, amine coordination, deprotonation, and finally, reductive elimination (RE). Density Functional Theory (DFT) calculations have shown that for bulky secondary amines like DMAC, the RE step becomes the rate-limiting bottleneck[2]. The steric clash between the 9,9-dimethyl groups of the acridan and the incoming aryl acceptor creates a high energy barrier. If the barrier is too high, competing side reactions (such as hydrodehalogenation of the aryl halide or catalyst degradation into inactive "Pd-black") outcompete the desired cross-coupling.

Catalyst and Ligand Design Logic

To force the reductive elimination, the choice of the phosphine ligand is critical.

-

Why XPhos or P(t-Bu)₃? Counterintuitively, to couple a sterically hindered amine, one must use a sterically hindered ligand. Extremely bulky, electron-rich ligands like XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or Tri-tert-butylphosphine (P(t-Bu)₃) coordinate to the Pd center and crowd the coordination sphere. This crowding forces the aryl and amido groups into close proximity, lowering the activation energy required for them to couple and eliminate from the metal center[3]. Furthermore, the electron-rich nature of these ligands stabilizes the transient Pd(0) species, preventing aggregation.

Energy Delivery: Conventional vs. Microwave

While conventional heating (refluxing toluene at 110 °C for 24 hours) is the standard[3], microwave-assisted synthesis has emerged as a superior alternative. Microwave irradiation provides rapid, uniform volumetric heating that easily overcomes the high RE energy barrier, reducing reaction times from 24 hours to 10–30 minutes while suppressing catalyst degradation[2].

Catalytic Cycle Visualization

Caption: Buchwald-Hartwig catalytic cycle highlighting the rate-limiting reductive elimination step for acridine donors.

Experimental Protocols

Self-Validating System Note: Both protocols rely on strict anhydrous and anaerobic conditions. The presence of oxygen will rapidly oxidize the electron-rich phosphine ligands (e.g., converting P(t-Bu)₃ to its phosphine oxide), immediately killing the catalytic cycle. A successful active catalyst formation is visually validated by a deep red/burgundy solution. A shift to a black suspension with a metallic mirror indicates catalyst death (Pd(0) aggregation).

Protocol A: Conventional Heating Method (Standard Scale-Up)

Optimized for standard laboratory glassware and multi-gram scale synthesis[1][3].

Reagents:

-

Aryl Bromide Acceptor (1.0 equiv)

-

9,9-Dimethyl-9,10-dihydroacridine (DMAC) (1.2 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.0 mol%)

-

XPhos or P(t-Bu)₃ (8.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Anhydrous Toluene (0.1 M relative to Aryl Bromide)

Step-by-Step Procedure:

-

Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Cool under a continuous stream of ultra-high purity Argon.

-

Solid Loading: Add the Aryl Bromide, DMAC, Pd₂(dba)₃, ligand, and NaOtBu to the flask.

-

Degassing: Evacuate the flask and backfill with Argon (repeat 3 times). Crucial: NaOtBu is highly hygroscopic; minimize air exposure during weighing.

-

Solvent Addition: Inject anhydrous, degassed toluene via a syringe. The solution should turn a deep red/brown color, indicating the formation of the active Pd(0)L_n complex.

-

Reaction: Heat the mixture to 110 °C (reflux) in an oil bath for 12–24 hours.

-

Monitoring: Monitor via TLC (Hexane:DCM mixtures). The highly fluorescent nature of the TADF product will be clearly visible under a 365 nm UV lamp, distinct from the starting materials.

-

Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove Pd salts and inorganic byproducts, washing with dichloromethane (DCM).

-

Purification: Concentrate the filtrate in vacuo and purify via silica gel column chromatography.

Protocol B: Microwave-Assisted Method (Rapid Screening & High Yield)

Optimized for rapid library generation and overcoming high reductive elimination barriers[2].

Reagents: Same equivalents as Protocol A. Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover).

Step-by-Step Procedure:

-

Preparation: In a nitrogen-filled glovebox, charge a 10 mL microwave-safe reaction vial with Aryl Bromide, DMAC, Pd₂(dba)₃, XPhos, and NaOtBu.

-

Solvent: Add anhydrous toluene (0.1 M) and seal the vial with a Teflon-lined crimp cap.

-

Microwave Irradiation: Transfer the vial to the microwave synthesizer. Set the parameters to 110 °C, with a power limit of 300 W, and a hold time of 15–30 minutes[2].

-

Cooling: Allow the system to actively cool the vial to 40 °C using compressed air before uncapping.

-

Workup & Purification: Follow steps 7 and 8 from Protocol A.

Quantitative Data & Protocol Comparison

The following table summarizes the performance metrics of the two protocols based on recent literature benchmarking for D-A-D type acridine-based TADF molecules[2][3].

| Parameter | Protocol A (Conventional) | Protocol B (Microwave) | Mechanistic Impact / Causality |

| Reaction Time | 12 – 24 hours | 15 – 30 minutes | MW provides rapid volumetric heating, instantly overcoming the RE barrier. |

| Temperature | 110 °C (Reflux) | 110 °C (Pressurized) | Closed MW vessel prevents solvent loss and ensures uniform thermal distribution. |

| Typical Yield | 45% – 65% | 80% – 94% | Shorter reaction times in MW drastically reduce hydrodehalogenation side-reactions. |

| Catalyst State | Prone to Pd-black over 24h | Remains active | Rapid conversion prevents the slow thermal degradation of the Pd-XPhos complex. |

| Scalability | High (Multi-gram) | Low/Medium (Vial limited) | MW is restricted by microwave penetration depth in larger vessels. |

Troubleshooting & Quality Control

-

Issue: Zero or Very Low Conversion.

-

Cause: Oxidation of the phosphine ligand or wet base.

-

Solution: Use a fresh bottle of NaOtBu (stored in a glovebox). If using P(t-Bu)₃, use a commercially available standardized solution in toluene rather than handling the highly pyrophoric neat liquid[1].

-

-

Issue: High amounts of unreacted Acridine Donor but Aryl Halide is consumed.

-

Cause: Hydrodehalogenation of the aryl halide (Ar-X

Ar-H). -

Solution: This occurs when reductive elimination is too slow. Switch to the microwave protocol to accelerate RE, or increase the steric bulk of the ligand (e.g., switch from DPPF to XPhos or t-BuXPhos)[3].

-

References

-

Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega.[Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.[Link]

-

High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach. Frontiers in Chemistry.[Link]

Sources

designing blue OLEDs with 9-(tert-butyl)-9,10-dihydroacridine donors

Application Note: High-Efficiency Blue TADF OLEDs using 2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine (tBu-DHA) Donors

Part 1: Executive Summary & Strategic Rationale

The Challenge in Blue OLEDs: Achieving stable, deep-blue emission in Organic Light-Emitting Diodes (OLEDs) is the "holy grail" of display technology. While Thermally Activated Delayed Fluorescence (TADF) offers 100% internal quantum efficiency (IQE) by harvesting triplet excitons, blue TADF emitters face two critical failure modes:

-

Aggregation-Caused Quenching (ACQ): Flat donor molecules stack in the solid state, leading to non-radiative decay.

-

Color Purity vs. Efficiency: Strong donors (like phenothiazine) redshift emission into the green. Weaker donors are needed for blue, but they often lack the steric bulk to maintain the orthogonal geometry required for small singlet-triplet energy splitting (

).

The Solution: tBu-DHA (Modified Acridine Donor) The 9,10-dihydroacridine (DHA) moiety, specifically the 2,7-di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine (referred to here as tBu-DHA ), represents a superior alternative to the standard 9,9-dimethyl-9,10-dihydroacridine (DMAC).

Note on Nomenclature: While "9-(tert-butyl)" is sometimes used colloquially, the chemically stable and field-proven variant places the tert-butyl groups at the 2,7-positions of the acridine core, retaining the 9,9-dimethyl bridge to prevent oxidative degradation.

Key Advantages of tBu-DHA:

-

Steric Shielding: The bulky tert-butyl groups prevent close

- -

Solubility Engineering: Enhanced solubility in non-chlorinated solvents (toluene, xylene) facilitates solution-processing protocols alongside vacuum deposition.

-

Morphological Stability: High glass transition temperature (

) reduces film crystallization during operation.

Part 2: Molecular Design & Synthesis Protocol

Design Principles: The Orthogonal Twist

To design a blue TADF emitter, you must decouple the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Donor (D): tBu-DHA (HOMO localized here).

-

Acceptor (A): Triazine, Pyrimidine, or Boron-based units (LUMO localized here).

-

Linkage: The N10-C coupling creates a nearly

twist angle.

Target Metrics:

- : < 0.2 eV (Essential for efficient Reverse Intersystem Crossing - RISC).[1][2]

- (Triplet Energy): > 2.7 eV (Required for blue emission).[3]

Synthesis Workflow (Buchwald-Hartwig Amination)

The coupling of tBu-DHA to a halogenated acceptor is the critical step.

Reagents:

-

Donor: 2,7-di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine (1.0 eq).[4]

-

Acceptor: Chloro- or Bromo-substituted electron acceptor (e.g., 2,4-diphenyl-6-(3-bromophenyl)-1,3,5-triazine) (1.0 eq).

-

Catalyst:

(0.02 eq) or -

Ligand: Tri-tert-butylphosphine (

) or SPhos (0.04 - 0.08 eq). -

Base: Sodium tert-butoxide (

) (1.5 - 2.0 eq). -

Solvent: Anhydrous Toluene or Xylene.

Step-by-Step Protocol:

-

Inert Atmosphere: Flame-dry a two-neck round-bottom flask and cycle with

or -

Loading: Add the Acceptor, tBu-DHA, and Base into the flask under positive inert gas flow.

-

Solvation: Inject anhydrous Toluene via syringe. Degas the solution by bubbling

for 20 minutes (Sparging). -

Catalysis: Add the Pd catalyst and Ligand rapidly.

-

Reflux: Heat to

(Toluene) or -

Work-up: Cool to RT. Filter through a Celite pad to remove Pd black. Extract with DCM/Water.

-

Purification: Column chromatography (Silica gel, Hexane/DCM gradient). Recrystallize from Ethanol/Toluene to achieve sublimation-grade purity (>99.5%).

Visualizing the Synthesis Logic:

Figure 1: Optimized synthetic pathway for tBu-DHA based emitters ensuring high yield and purity.

Part 3: Photophysical Characterization & Validation

Before device fabrication, the emitter must be validated. A self-validating system requires checking both the singlet-triplet gap and the delayed fluorescence lifetime.

Protocol:

-

Solvatochromism Study: Measure UV-Vis and PL in solvents of increasing polarity (Hexane

Toluene-

Success Criteria: Significant redshift in PL indicates strong Charge Transfer (CT) character.

-

-

Transient Photoluminescence (TRPL):

-

Excitation: 355 nm or 375 nm pulsed laser.

-

Atmosphere: Degassed toluene solution (remove

to prevent triplet quenching). -

Observation: Look for a bi-exponential decay. The fast component (

) is prompt fluorescence; the slow component (

-

-

Low-Temperature PL (77 K):

Data Presentation: tBu-DHA vs. Standard DMAC

| Feature | Standard DMAC | tBu-DHA (2,7-di-tert-butyl) | Impact on Blue OLED |

| Solubility | Moderate | High | Enables smoother films; compatible with printing. |

| Steric Bulk | Low | High | Suppresses ACQ; reduces efficiency roll-off.[1] |

| Donor Strength | Strong | Slightly Weaker | Hypsochromic shift (bluer color) due to inductive effects. |

| Film Stability | Prone to crystallization | Amorphous | Longer operational lifetime. |

Part 4: Device Fabrication Protocol (Blue OLED)

To maximize the potential of tBu-DHA, the device architecture must confine excitons within the Emissive Layer (EML).

Architecture: ITO / HIL / HTL / EBL / EML (Host:Guest) / HBL / ETL / EIL / Cathode

Specific Material Recommendations:

-

Anode: Indium Tin Oxide (ITO) (pre-cleaned with UV-Ozone).

-

HIL (Hole Injection): HAT-CN (10 nm).

-

HTL (Hole Transport): TAPC (high mobility) or TCTA.

-

EBL (Electron Blocking): mCP (High

to prevent triplet back-transfer). -

EML (Emissive Layer):

-

Host: DPEPO (High

> 3.0 eV) or mCBP. -

Dopant: tBu-DHA Emitter (concentration 10-20 wt%). Note: tBu-DHA allows higher doping concentrations than DMAC without quenching.

-

-

HBL (Hole Blocking): DPEPO (if not used as host) or TSPO1.

-

ETL (Electron Transport): TPBi.

-

Cathode: LiF (1 nm) / Al (100 nm).

Fabrication Steps:

-

Substrate Prep: Ultrasonic clean (Acetone, Isopropanol, DI Water). UV-Ozone treat for 15 min.

-

Vacuum Deposition: Base pressure

Torr. -

Rate Control: Evaporate organics at 0.5 – 1.0 Å/s. Doping requires dual-source co-evaporation with precise rate monitoring (e.g., Host: 1.0 Å/s, Dopant: 0.15 Å/s for 15%).

-

Encapsulation: Glass lid with UV-curable epoxy in

glovebox (

Visualizing the Energy Landscape:

Figure 2: Energy level alignment strategy. The wide bandgap host (e.g., DPEPO) is crucial to prevent exciton leakage from the blue tBu-DHA emitter.

Part 5: Troubleshooting & Optimization

Problem: High Efficiency Roll-off at High Brightness.

-

Cause: Long delayed fluorescence lifetime (

) leads to saturation of triplet excitons and Triplet-Triplet Annihilation (TTA). -

Solution: The tBu-DHA donor is bulky, which helps, but optimizing the Host:Guest ratio is key. Try reducing doping concentration from 20% to 10% to increase distance between emitter molecules.

Problem: Emission Color is Sky-Blue (CIE y > 0.2) instead of Deep Blue.

-

Cause: The CT state is too stabilized (too low energy).

-

Solution: Use a weaker acceptor or introduce a "spacer" (e.g., phenyl ring) between the tBu-DHA and the acceptor, although this might reduce oscillator strength. Alternatively, use a host with lower polarity to destabilize the CT state (blue shift).

Part 6: References

-

ACS Applied Electronic Materials: Ultralow Dark Current Density of Organic Photodetectors and Organic Light-Emitting Diodes Endowed by Highly Thermally Stable Derivatives of 2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine.

-

Journal of Materials Chemistry C: Polymorphism of derivatives of tert-butyl substituted acridan and perfluorobiphenyl as sky-blue OLED emitters.

-

Materials Chemistry Frontiers: TADF emitters based on a tri-spiral acridine donor... in deep-blue OLEDs.

-

Ossila Application Notes: TADF Blue OLED Emitters | Design Strategies and Examples.

Sources

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. epublications.vu.lt [epublications.vu.lt]

- 4. Effect of Substituents with the Different Electron-Donating Abilities on Optoelectronic Properties of Bipolar Thioxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Advanced Donor-Acceptor Molecular Design Using tert-Butyl Acridine Derivatives

Executive Summary

The acridine scaffold—specifically 9,10-dihydroacridine and its oxidized acridinium salt counterparts—has become a cornerstone in the design of high-performance donor-acceptor (D-A) molecules. By strategically introducing bulky tert-butyl groups at the 3,6-positions of the acridine core, researchers can dramatically alter both the steric environment and the electronic properties of the molecular system.

This application note provides an in-depth technical guide on two distinct paradigms of tert-butyl acridine utilization:

-

As a strong electron donor in Thermally Activated Delayed Fluorescence (TADF) emitters for deep-blue OLEDs.

-

As a highly stable, strongly oxidizing electron acceptor in Organic Photoredox Catalysis .

Mechanistic Principles of tert-Butyl Substitution

The strategic placement of tert-butyl groups serves dual, context-dependent purposes based on the target application:

-

In TADF Emitters (e.g., DtBuAc-DBT): The tert-butyl groups act as electron-donating inductive substituents. This raises the Highest Occupied Molecular Orbital (HOMO) energy level of the donor unit, which in turn lowers the energy of the Singlet Charge Transfer (

CT) state. By tuning the -

In Photoredox Catalysis (e.g., Mes-Acr

-tBu): Acridinium dyes are highly susceptible to nucleophilic attack and dealkylation at the 3 and 6 positions, leading to rapid catalyst bleaching. The tert-butyl groups provide immense steric shielding at these vulnerable sites. This grants the photocatalyst exceptional photostability, preventing degradation and allowing it to maintain >98% activity over multiple catalytic cycles[2][3].

Application 1: Deep-Blue TADF OLED Emitters

Causality & Design Logic

Achieving deep-blue TADF requires a delicate balance of molecular rigidity and electronic decoupling. The molecule DtBuAc-DBT pairs the strong 3,6-di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine (DtBuAc) donor with an unconventional, rigid dibenzothiophene (DBT) acceptor.

The steric bulk of the tert-butyl groups forces an almost orthogonal (twisted) conformation between the donor and acceptor, ensuring spatial separation of the HOMO and LUMO[4]. This structural twist, combined with the inductive effect of the tert-butyl groups, narrows the

Protocol 1: Preparation and Validation of DtBuAc-DBT TADF Films

Objective: Fabricate and photophysically validate a solid-state D-A film to confirm the TADF mechanism.

-

Step 1: Matrix Selection and Solution Preparation. Weigh 1 mg of DtBuAc-DBT and 99 mg of Zeonex (a cyclo-olefin polymer).

-

Causality: Zeonex is chosen over polar hosts because its non-polar, rigid nature prevents solid-state solvation effects from red-shifting the CT emission, allowing for the accurate measurement of the intrinsic

[5]. -

Dissolve the mixture in 1 mL of anhydrous toluene and stir at 50°C for 2 hours to ensure complete homogenization.

-

-

Step 2: Spin-Coating. Dispense 50 μL of the solution onto a pre-cleaned quartz substrate. Spin-coat at 1500 rpm for 45 seconds.

-

Causality: This specific speed ensures a uniform, thin film thickness (~50 nm), minimizing self-absorption and aggregation-caused quenching (ACQ) which would otherwise skew lifetime decay measurements.

-

-

Step 3: Photophysical Validation (Time-Resolved Spectroscopy). Place the film in a cryostat. Excite the sample using a 355 nm Nd:YAG laser. Measure the emission decay at 300 K to observe the prompt fluorescence (ns scale) and delayed fluorescence (

s scale).-

Self-Validation: To confirm TADF (and rule out long-lived phosphorescence), lower the temperature to 80 K. The delayed component must decrease significantly in intensity at lower temperatures, proving that the RISC process is thermally activated[4].

-

Application 2: Highly Oxidizing Organic Photocatalysts

Causality & Design Logic

While the classic Fukuzumi catalyst (9-mesityl-10-methylacridinium) is a potent photoredox catalyst, it suffers from rapid degradation in the presence of strong nucleophiles. By synthesizing 3,6-di-tert-butyl-9-mesityl-10-phenylacridinium tetrafluoroborate (Mes-Acr

Protocol 2: Photoredox Site-Selective Amination using Mes-Acr -tBu

Objective: Perform a self-validating photoredox C-N cross-coupling.

-

Step 1: Reaction Assembly. In an oven-dried Schlenk tube, combine the aromatic substrate (0.5 mmol), an azole nucleophile (1.0 mmol), TEMPO (0.1 mmol, as a co-oxidant), and Mes-Acr

-tBu (1 mol%, ~2.8 mg).-

Causality: TEMPO is required to turn over the catalytic cycle by accepting the electron from the reduced acridinium radical, thereby regenerating the ground-state catalyst[2].

-

-

Step 2: Solvent Addition and Degassing. Add 5 mL of anhydrous acetonitrile. Subject the mixture to three freeze-pump-thaw cycles.

-

Causality: Oxygen is a potent triplet quencher and radical scavenger. Removing dissolved oxygen prevents the premature quenching of the Mes-Acr

-tBu excited state and avoids unwanted substrate oxygenation.

-

-

Step 3: Irradiation and Temperature Control. Backfill the tube with argon. Irradiate the mixture using 450 nm blue LEDs (matching the catalyst's absorption maximum) for 12 hours. Maintain the reaction vessel at 25°C using a cooling fan.

-

Causality: High-intensity LEDs generate significant heat; active cooling prevents thermal background reactions that could degrade regioselectivity.

-

-

Step 4: Validation. Monitor the reaction via TLC or GC-MS.

-

Self-Validation: The persistence of the catalyst's distinct yellow-green color throughout the 12-hour irradiation validates the photostability imparted by the tert-butyl groups[7]. If the solution turns colorless, the system has breached the inert atmosphere and the catalyst has bleached.

-

Quantitative Data Summary

Table 1: Photophysical Properties of TADF Emitters (Zeonex Film, 1 wt%)

| Emitter Molecule | Donor Unit | Delayed Lifetime ( | Emission Peak (nm) | Mechanism | |

| DAc-DBT | Unsubstituted Acridine | 0.20 | N/A (Weak) | ~440 | Poor RISC |

| DtBuAc-DBT | tert-Butyl Acridine | 0.09 | 136.4 | 455 | Efficient TADF |

Table 2: Catalytic Properties of Mes-Acr -tBu Photocatalyst

| Property | Value | Significance |

| Thermal Stability | >300°C | Resists thermal degradation during high-intensity irradiation. |

| Photostability | 98% retention | tert-butyl groups prevent nucleophilic attack over 10 cycles. |

| Turnover Frequency | 12 min | High efficiency in single-electron transfer (SET) propagation. |

Visualizations

Jablonski diagram illustrating the RISC mechanism in DtBuAc-DBT TADF emitters.

Photoredox catalytic cycle of Mes-Acr+-tBu demonstrating single-electron transfer (SET).

References

-

Balancing charge-transfer strength and triplet states for deep-blue thermally activated delayed fluorescence... (SciSpace). 1

-

X-ray crystal structures of DAc-DBT and DtBuAc-DBT (ResearchGate). 4

-

UV-vis absorption and fluorescence spectra of DAc-DBT, DtBuAc-DBT... (ResearchGate). 5

-

3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate (Benchchem). 2

-

3,6-di-tert.-butyl-9-mesityl-phenylacridin-10-ium tetrafluoroborate (ChemicalBook). 6

-

Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis (PMC/NIH). 3

-

3,6-Di-tert-butyl-9-mesityl-10-phenylacridinium Tetrafluoroborate (TCI Chemicals).

-

3,6-Di-tert-butyl-9-mesityl-10-phenylacridinium Tetrafluoroborate Safety/Hazards (TCI Chemicals). 7

Sources

- 1. scispace.com [scispace.com]

- 2. 3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate | 1810004-87-5 | Benchchem [benchchem.com]

- 3. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3,6-di-tert.-butyl-9-mesityl-phenylacridin-10-ium tetrafluoroborate | 1810004-87-5 [chemicalbook.com]

- 7. 3,6-Di-tert-butyl-9-mesityl-10-phenylacridinium Tetrafluoroborate | 1810004-87-5 | TCI EUROPE N.V. [tcichemicals.com]

Application Note: Protocols for C-N Coupling Reactions with Bulky Acridines

Strategic Overview

The functionalization of the acridine scaffold, particularly at the C9 position, is a critical step in the synthesis of DNA-intercalating chemotherapeutics (e.g., Amsacrine derivatives) and compounds targeting neurodegenerative pathways. While nucleophilic aromatic substitution (

In these sterically congested arenas, Palladium-catalyzed Buchwald-Hartwig amination is the superior methodology. However, acridines present a unique "dual-threat" to Pd-catalysis:

-

Steric Hindrance: Bulky peri-substituents block the approach of the amine to the Pd-center during transmetallation.

-

Catalyst Poisoning: The endocyclic nitrogen (N10) is a competent ligand. Electron-deficient acridines can bind palladium irreversibly, removing it from the catalytic cycle (the "N-binding trap").

This guide details protocols specifically engineered to bypass these failure modes using Third- and Fourth-Generation Buchwald Precatalysts.

Mechanistic Logic & Catalyst Selection

To succeed, the catalyst system must be bulky enough to favor reductive elimination but electron-rich enough to facilitate oxidative addition into the C-Cl bond.

The "N-Binding Trap"

In standard protocols, the acridine nitrogen competes with the phosphine ligand for the Pd(II) center. If the phosphine dissociates, the acridine binds, forming a stable, catalytically inactive "Pd-black" precursor. We prevent this by using dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) which form a protective "roof" over the metal center, physically excluding the acridine nitrogen while allowing the C-Cl bond to react.

Graphviz Diagram: The Steric-Electronic Catalytic Cycle

The following diagram illustrates the competition between the productive cycle and the off-cycle deactivation path.

Caption: Figure 1. The Buchwald-Hartwig cycle for acridines.[1] Note the critical "Off-Cycle Trap" where the acridine nitrogen coordinates if the ligand (L) is insufficiently bulky.

Critical Parameter Optimization

For bulky acridines, "standard" conditions (Pd(OAc)₂/BINAP) often result in <20% yield. The following parameters are non-negotiable for high-yield synthesis (>80%).

Table 1: Ligand and Base Selection Matrix

| Variable | Recommendation | Rationale |

| Ligand (Primary Amines) | BrettPhos | Large cone angle prevents acridine N-binding; promotes reductive elimination of bulky groups. |

| Ligand (Secondary Amines) | RuPhos | Optimized for secondary amines; prevents |

| Precatalyst Source | Pd-G3 or Pd-G4 | Ensures 1:1 L:Pd ratio. Avoids induction periods common with Pd₂dba₃. |

| Base | NaOtBu or LHMDS | Strong bases are required. Cs₂CO₃ is often too weak for bulky/electron-poor anilines in this context. |

| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling points allow temps >100°C, necessary to overcome steric activation energy. |

Experimental Protocols

Protocol A: The "Heavy Lifter" (For Extremely Bulky/Deactivated Systems)

Use this protocol for 1,8-disubstituted acridines or coupling with steric-heavy anilines.

Reagents:

-

Bulky 9-Chloroacridine (1.0 equiv)

-

Amine (1.2 equiv)

-

BrettPhos Pd G4 (Catalyst) (2–5 mol%) [CAS: 1599466-81-5]

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

-

Vessel Prep: Oven-dry a resealable reaction vial (e.g., microwave vial) and a magnetic stir bar. Cool under a stream of Argon.

-

Solids Addition: Charge the vial with the 9-chloroacridine, the amine (if solid), NaOtBu, and the BrettPhos Pd G4 precatalyst.

-

Note: Do not add the catalyst last. Add it with the solids to ensure it is under inert gas before solvent addition.

-

-

Degassing (Crucial): Seal the vial with a septum cap. Evacuate and backfill with Argon three times.

-

Why? Oxygen oxidizes the phosphine ligand, instantly killing the reaction.

-

-

Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. If the amine is liquid, add it now.

-

Activation: Place the vial in a pre-heated block at 100°C . Stir vigorously (1000 RPM).

-

Visual Check: The reaction usually turns dark red or brown within 5 minutes. This is the active catalytic species.

-

-

Monitoring: Monitor via LC-MS at 1 hour. If conversion is <50%, raise temp to 120°C. Most reactions complete in 2–4 hours.

-

Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography (DCM/MeOH gradients are typical for acridines).

Protocol B: Decision Tree & Troubleshooting

Use this workflow to diagnose failures (e.g., no reaction vs. dehalogenation).

Caption: Figure 2. Troubleshooting logic for acridine C-N coupling. Dehalogenation (reduction of C-Cl to C-H) is a common side effect of overheating in protic solvents.

References

-

Buchwald, S. L., et al. (2008).[2] "Ligand-Controlled Palladium-Catalyzed Cross-Coupling Reactions." Accounts of Chemical Research. [Link]

-

Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link]

-

Gopalaiah, K., et al. (2022). "Pd-catalyzed one-pot approach for installation of 9-aminoacridines." ResearchGate. [Link]

Sources

Application Note: Advanced Photocatalysis Utilizing Acridine Derivatives

Executive Summary

Acridine derivatives, notably the 9-mesityl-10-methylacridinium ion (Acr

Mechanistic Foundations & Structural Causality

The exceptional photophysical properties of Acr

Causality of Design: This orthogonal decoupling is critical; it prevents rapid back-electron transfer, extending the excited-state lifetime to approximately 11 ns[1]. Consequently, the photoexcited state (*Acr

Recent structural innovations have further refined this system:

-

Steric Shielding: The "Nicewicz catalyst" incorporates tert-butyl groups at the 3,6-positions of the acridinium core. This prevents nucleophilic attack and subsequent catalyst bleaching, a common degradation pathway in early-generation acridine dyes[5].

-

Lewis Acid Activation: Coordinating acridine derivatives with Lewis acids (e.g., Sc(OTf)